Welcome to the BenchChem Online Store!
molecular formula C12H21NO6 B3059487 Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate CAS No. 3330-09-4

Methyl 3-(bis(2-methoxycarbonylethyl)amino)propanoate

Cat. No. B3059487
M. Wt: 275.3 g/mol
InChI Key: YDNHCHDMPIHHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06916593B2

Procedure details

While vigorously stirring at 0° C., 5.00 g of 28% aqueous ammonia was added to 21.2 g of methyl acrylate. The resulting mixture was heated gradually to 25° C. over 20 hours. After concentration under reduced pressure, the residue was purified by distillation under reduced pressure, whereby tris(2-methoxycarbonylethyl)amine was obtained (boiling point: 143° C./70 Pa, yield: 76%),
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([O:6][CH3:7])(=[O:5])[CH:3]=[CH2:4]>>[CH3:7][O:6][C:2]([CH2:3][CH2:4][N:1]([CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5])[CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While vigorously stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated gradually to 25° C. over 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCN(CCC(=O)OC)CCC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.